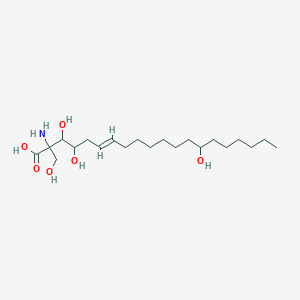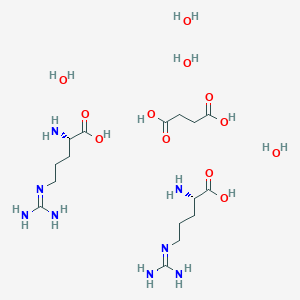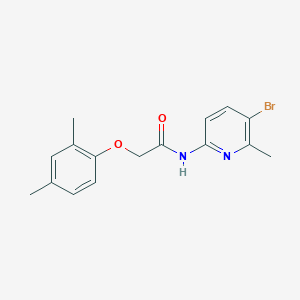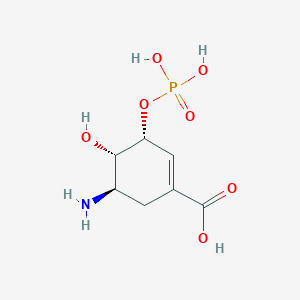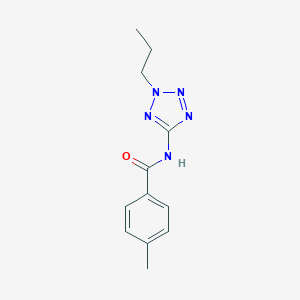
4-methyl-N-(2-propyltetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-propyltetrazol-5-yl)benzamide, also known as MPTB, is a synthetic compound that belongs to the class of tetrazole derivatives. MPTB has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-propyltetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, this compound may disrupt various cellular processes that are regulated by CK2, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(2-propyltetrazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition, its ability to inhibit cancer cell growth, and its potential as an anti-metastatic agent. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For the study of 4-methyl-N-(2-propyltetrazol-5-yl)benzamide include the development of this compound-based anti-cancer drugs, investigation of its molecular mechanisms, and exploration of its potential as an anti-metastatic agent.
Métodos De Síntesis
4-methyl-N-(2-propyltetrazol-5-yl)benzamide can be synthesized by the reaction of 4-methylbenzoyl chloride with 2-propyl-5-amino-1H-tetrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-propyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Número CAS |
638145-82-1 |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
4-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15,18) |
Clave InChI |
BWVYWZFTCPNQTQ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



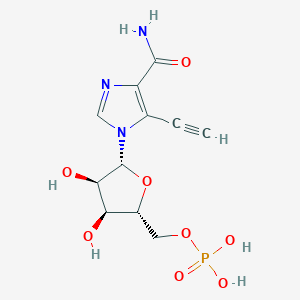
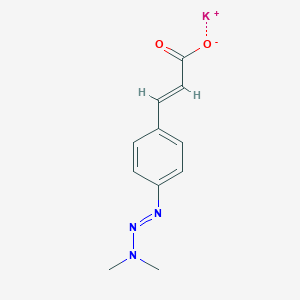
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
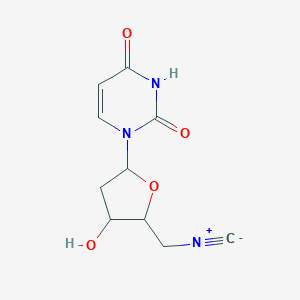
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
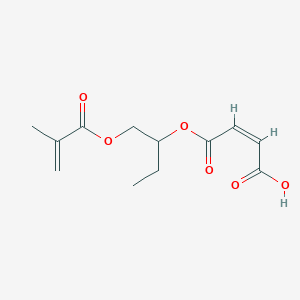
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
